5-(Methylthio)pyridin-2-amine hydrochloride
Description
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Properties
IUPAC Name |
5-methylsulfanylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCHRSGRRBQQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Methylthio)pyridin-2-amine and its Hydrochloride Salt for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted Aminopyridines in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their ability to engage in a variety of non-covalent interactions, coupled with their metabolic stability and favorable physicochemical properties, makes them a privileged structure in drug design.[2] Within this class, aminopyridines are particularly valuable due to their dual nucleophilic nature, which allows for diverse synthetic elaborations to explore chemical space and optimize pharmacological activity.[3] This guide focuses on 5-(Methylthio)pyridin-2-amine, a key intermediate whose structural motifs—a nucleophilic amino group and a metabolically susceptible methylthio moiety—offer unique opportunities for the development of novel therapeutics.
Core Compound Identity and Physicochemical Properties
While a specific CAS number for 5-(Methylthio)pyridin-2-amine hydrochloride is not readily found in public databases, the free base, 5-(Methylthio)pyridin-2-amine, is well-characterized. For the purposes of this guide, we will focus on the synthesis and properties of the free base and provide a detailed protocol for its conversion to the hydrochloride salt.
Table 1: Physicochemical Properties of 5-(Methylthio)pyridin-2-amine
| Property | Value | Source |
| Chemical Name | 5-(Methylthio)pyridin-2-amine | N/A |
| Synonyms | 2-Amino-5-(methylthio)pyridine, 5-(Methylsulfanyl)pyridin-2-amine | N/A |
| CAS Number | Not explicitly found for hydrochloride; Free base information may be used as a proxy. | N/A |
| Molecular Formula | C6H8N2S | [4] |
| Molecular Weight | 140.21 g/mol | [4] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to have some solubility in organic solvents. Hydrochloride salt will have higher aqueous solubility. | N/A |
Synthesis and Purification
The synthesis of 5-(Methylthio)pyridin-2-amine can be approached through several strategic routes. A common method involves the introduction of the methylthio group onto a pre-functionalized pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-S bond, suggesting a reaction between a suitable 5-halopyridin-2-amine and a methylthiolating agent, or the reaction of a 5-mercaptopyridin-2-amine with a methylating agent.
Diagram 1: Retrosynthetic Analysis of 5-(Methylthio)pyridin-2-amine
Caption: Retrosynthetic pathways for 5-(Methylthio)pyridin-2-amine.
Exemplary Synthetic Protocol
A plausible and efficient synthesis involves the reaction of 2-amino-5-bromopyridine with sodium thiomethoxide. This nucleophilic aromatic substitution reaction is a reliable method for introducing the methylthio group.
Experimental Protocol: Synthesis of 5-(Methylthio)pyridin-2-amine
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-(Methylthio)pyridin-2-amine.
Preparation of the Hydrochloride Salt
For many pharmaceutical applications, the hydrochloride salt of an active compound is preferred due to its increased aqueous solubility and stability. The conversion of 5-(Methylthio)pyridin-2-amine to its hydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve the purified 5-(Methylthio)pyridin-2-amine in a minimal amount of a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or methanol.[5]
-
Acidification: Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol, or gaseous HCl) dropwise to the stirred solution of the free base at 0 °C.[5][6]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.
Diagram 2: Workflow for the Synthesis and Salt Formation
Caption: Step-by-step workflow from starting materials to the final hydrochloride salt.
Spectroscopic Characterization
Thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following are expected spectroscopic data for 5-(Methylthio)pyridin-2-amine.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. - A singlet for the methyl protons of the thioether group (-SCH₃) typically around 2.5 ppm. - A broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | - Six distinct carbon signals corresponding to the pyridine ring and the methyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching for aromatic and aliphatic protons. - C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (140.21 m/z for the free base). |
Note: The exact chemical shifts and peak positions will depend on the solvent and instrument used.
Applications in Drug Discovery and Medicinal Chemistry
5-(Methylthio)pyridin-2-amine serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of the amino group allows for derivatization through acylation, alkylation, and participation in various coupling reactions to build more complex structures.[3] The methylthio group can also be a key pharmacophoric element or can be oxidized to the corresponding sulfoxide or sulfone to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.
Aminopyridine derivatives have shown promise in various therapeutic areas, including as kinase inhibitors, central nervous system agents, and anti-infective agents.[1] The specific substitution pattern of 5-(Methylthio)pyridin-2-amine makes it an attractive starting point for the exploration of new chemical entities with potential therapeutic value.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-(Methylthio)pyridin-2-amine and its hydrochloride salt. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-(Methylthio)pyridin-2-amine is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and the preparation of its hydrochloride salt. By understanding the fundamental chemistry and handling of this compound, researchers can effectively utilize it as a building block for the creation of novel and potent therapeutic agents.
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3-(Methylthio)pyridin-2-amine | CAS 183610-73-3. AMERICAN ELEMENTS. Available at: [Link]
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An In-depth Technical Guide to the Aqueous Solubility of 5-(Methylthio)pyridin-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, and overall bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 5-(Methylthio)pyridin-2-amine hydrochloride. As a basic compound formulated as a hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous medium. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles at play, a detailed, field-proven experimental protocol for its determination via the gold-standard shake-flask method, and guidance on analytical quantification and data interpretation. This guide is structured to empower researchers to not only accurately measure but also fundamentally understand the solubility profile of this and similar amine salt compounds.
Introduction: The Critical Role of Solubility
This compound is a substituted aminopyridine, a class of compounds extensively utilized in medicinal chemistry as versatile scaffolds for drug discovery.[1] The hydrochloride salt form is intentionally designed to enhance the aqueous solubility of the parent molecule, which is a weak base.[2] Understanding the precise solubility of this API is not an academic exercise; it is a critical parameter that dictates formulation strategies, predicts in vivo performance, and informs toxicological assessments.[3] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and a failure to achieve therapeutic concentrations, thereby halting the development of an otherwise promising drug candidate.[4] This guide, therefore, presents the theoretical and practical framework necessary for a robust characterization of its solubility profile.
Theoretical Principles Governing Solubility
The solubility of this compound in water is not a single value but a profile dependent on the solution's pH. This behavior is governed by the ionization state of the molecule.
Chemical Structure and Ionization
The Henderson-Hasselbalch Equation and the pH-Solubility Profile
The relationship between pH, pKa, and the ionization state of the compound is described by the Henderson-Hasselbalch equation. For a weak base, the equation is:
pH = pKa + log ( [B] / [BH⁺] )
Where:
-
[B] is the concentration of the neutral free base.
-
[BH⁺] is the concentration of the protonated, charged form.
The total solubility (S_Total) at any given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the more soluble protonated form:
S_Total = S₀ + [BH⁺]
From this relationship, we can derive the following key principles:
-
At pH << pKa: The molecule is predominantly in its protonated, cationic form ([BH⁺]). This charged species is highly polar and interacts favorably with water molecules, leading to high aqueous solubility.[6][7]
-
At pH = pKa: The concentrations of the neutral and protonated forms are equal.
-
At pH >> pKa: The molecule exists primarily as the neutral free base ([B]). The solubility in this region is limited to the intrinsic solubility (S₀) of the free base, which is typically much lower than that of the salt form.
This dynamic dictates that the solubility of this compound will be significantly higher in acidic conditions (e.g., the stomach, pH 1-2) and will decrease as the pH increases towards neutral and alkaline conditions (e.g., the small intestine, pH 6-7.5).[8][9]
Experimental Determination of Thermodynamic Solubility
To obtain a definitive and reliable measure of solubility, the Thermodynamic Shake-Flask Method is the universally recognized gold standard.[3][10] This method measures the equilibrium solubility, which is the concentration of the compound in a saturated solution when excess solid is present and the system has reached equilibrium.[10]
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the comprehensive workflow for the shake-flask method.
Caption: Experimental workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Part A: Materials and Reagent Preparation
-
Compound: this compound, solid powder, purity >98%.
-
Reagents & Equipment: A summary of necessary materials is provided in Table 1.
| Category | Item | Purpose/Specification |
| Glassware | Scintillation vials or HPLC vials (e.g., 4 mL) | To contain the slurry during equilibration. |
| Equipment | Orbital shaker with temperature control | To provide constant agitation and temperature.[11] |
| Analytical balance | For accurate weighing of the compound. | |
| pH meter (calibrated) | For preparing buffers and measuring final pH. | |
| Centrifuge | For phase separation of solid and liquid. | |
| HPLC system with UV detector | For quantification of the dissolved compound. | |
| Chemicals | Reagent-grade water (Type I) | Solvent. |
| Hydrochloric acid, Sodium Chloride | For pH 1.2 buffer.[12] | |
| Acetic acid, Sodium acetate | For pH 4.5 buffer.[12] | |
| Monobasic and Dibasic Potassium Phosphate | For pH 6.8 / 7.4 buffer.[12] | |
| HPLC-grade Acetonitrile or Methanol | Mobile phase component for analysis. | |
| HPLC-grade Formic acid or Phosphate buffer | Mobile phase modifier. | |
| Table 1: Essential Materials and Equipment |
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three physiologically relevant pH levels: 1.2, 4.5, and 6.8, as recommended by regulatory guidelines for biowaivers.[12] It is also advisable to include a pH 7.4 buffer.
Part B: Solubility Equilibration
-
Sample Preparation: Add an excess amount of solid this compound to each vial. A starting point is 5-10 mg of compound in 2 mL of buffer. The key is to ensure undissolved solid remains at the end of the experiment.[3]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for physiological relevance) and agitation speed (e.g., 150 rpm).[11][12]
-
Time to Equilibrium: Allow the samples to agitate for at least 24 hours. To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the later time points.[10]
Part C: Sample Analysis by HPLC-UV
-
Phase Separation: After equilibration, remove vials from the shaker and allow the excess solid to settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[3]
-
Dilution: Dilute the supernatant with mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC-UV Quantification:
-
Method Development: A typical starting point for an HPLC method for aminopyridines would be a C18 reversed-phase column.[13] The mobile phase could consist of an isocratic mixture of aqueous phosphate buffer (pH ~7) and methanol or acetonitrile.[13][14]
-
Wavelength Selection: Before analysis, perform a UV scan of a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax). For aminopyridines, this is often in the 240-280 nm range.[13][15]
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations and inject them to create a calibration curve (Absorbance vs. Concentration).
-
Analysis: Inject the diluted samples and determine their concentration from the calibration curve.
-
Part D: Calculation and Data Reporting
-
Calculate Solubility: Use the measured concentration from the HPLC and the dilution factor to calculate the final solubility in mg/mL or µg/mL.
-
Report Data: Present the results in a clear table, as shown in the template in Table 2.
Interpreting the Results: The pH-Solubility Profile
The data collected will allow for the construction of a pH-solubility profile, a critical visualization for any ionizable drug candidate.
Visualizing the pH-Solubility Relationship
The relationship between pH, pKa, and solubility for a basic compound like this compound can be conceptually visualized as follows:
Caption: Conceptual pH-solubility profile for a basic compound.
As the graph illustrates, solubility is high at low pH (well below the pKa) where the highly soluble protonated salt form dominates. As the pH approaches and surpasses the pKa, the less soluble neutral free base begins to predominate, causing a sharp decrease in the overall measured solubility.
Data Presentation
The final quantitative data should be summarized clearly for easy comparison and interpretation.
| Buffer pH (Initial) | Final pH (Measured) | Solubility (µg/mL) | Solubility (mg/mL) | Comments |
| 1.2 | e.g., High solubility expected | |||
| 4.5 | ||||
| 6.8 | Solubility may decrease significantly | |||
| 7.4 | Approaching intrinsic solubility | |||
| Table 2: Template for Reporting Aqueous Solubility Data |
Conclusion
This guide has detailed the essential theoretical and practical considerations for determining the aqueous solubility of this compound. While no specific solubility values for this compound are currently published, the provided framework equips researchers with the necessary tools to generate this critical data with high confidence. By understanding the fundamental relationship between pH and ionization and by meticulously applying the gold-standard shake-flask protocol, drug development professionals can build a robust physicochemical profile, enabling informed decisions in formulation development and candidate selection. The integrity of such fundamental measurements is paramount to the successful progression of new chemical entities through the development pipeline.
References
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Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
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Reddit. (2021, August 4). Does anyone know how pH affects solubility??. r/Mcat. Retrieved from [Link]
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Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440.
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
- Alcolea, B., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160.
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Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Retrieved from [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Fiveable. (n.d.). Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry Class Notes. Retrieved from [Link]
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Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]
- de Oliveira, G. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 35-46.
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World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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difference between 5-(methylthio)pyridin-2-amine free base and HCl salt
The following technical guide details the physicochemical and functional differences between 5-(methylthio)pyridin-2-amine (free base) and its hydrochloride salt. This document is structured for researchers requiring actionable data for synthesis, formulation, and storage.
Technical Guide & Operational Protocols
Executive Summary
5-(Methylthio)pyridin-2-amine (CAS 59259-95-9) is a critical heterocyclic building block used primarily in the development of kinase inhibitors and fragment-based drug discovery. The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely a matter of preference but a strategic decision dictated by the specific stage of development:
-
Free Base: Required for chemical reactivity (nucleophilic attacks, Buchwald-Hartwig couplings) and lipophilic extraction.
-
HCl Salt: Preferred for long-term storage, purification (crystallization), and aqueous solubility during biological assays.
This guide analyzes the divergent properties of these two forms and provides validated protocols for their interconversion.
Physicochemical Comparison
The following table summarizes the core differences. Note that while specific experimental melting points for the 5-SMe derivative are often proprietary, trends are extrapolated from validated aminopyridine analogs.
| Feature | Free Base (Neutral) | Hydrochloride Salt (Ionic) |
| Molecular Formula | C₆H₈N₂S | C₆H₈N₂S · HCl |
| Molecular Weight | 140.21 g/mol | 176.67 g/mol |
| Physical State | Off-white to yellow solid/oil | White to pale yellow crystalline solid |
| Melting Point | Lower (Typically < 100°C) | Higher (Typically > 180°C, decomp.) |
| Aqueous Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Organic Solubility | High (DCM, EtOAc, MeOH) | Low (DCM, EtOAc); Mod (MeOH, DMSO) |
| Hygroscopicity | Low to Moderate | Moderate to High (Desiccant required) |
| pKa (Conj. Acid) | ~6.7 (Ring Nitrogen) | N/A (Already protonated) |
Structural Dynamics & Protonation Site
A common misconception is that the exocyclic amine (-NH₂) is the basic site. In 2-aminopyridines, the lone pair on the exocyclic nitrogen is delocalized into the aromatic ring, rendering it essentially non-basic.
-
Protonation Event: Upon addition of HCl, the proton binds to the Ring Nitrogen (N1) , not the exocyclic amine.
-
Consequence: This forms a pyridinium cation, which significantly alters the electronic distribution, deactivating the ring toward electrophilic aromatic substitution but enhancing water solubility through ionic dipole interactions.
Reactivity & Application Logic
When to Use the Free Base
The free base is the nucleophilic form . It must be used in:
-
Amide Couplings: Reaction with acid chlorides or activated esters.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-couplings require the free amine to coordinate with the catalyst/aryl halide.
-
SNAr Reactions: Displacing leaving groups on other heterocycles.
Critical Note: If you attempt these reactions with the HCl salt without adding a stoichiometric base (e.g., TEA, DIPEA), the reaction will fail because the ring nitrogen is blocked, and the exocyclic amine's nucleophilicity is reduced by the inductive effect of the cationic ring.
When to Use the HCl Salt
The salt form is the storage and handling form .
-
Oxidation Protection: The thioether (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) by atmospheric oxygen over time. The crystal lattice energy of the salt form generally provides better stability against autoxidation than the amorphous or low-melting free base.
-
Purification: Salts often crystallize readily, allowing for the removal of impurities that remain in the mother liquor—a purification efficiency not always possible with the free base.
Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base
Use this protocol before setting up a coupling reaction.
Reagents: 5-(methylthio)pyridin-2-amine HCl, Dichloromethane (DCM), 1M NaOH (or Sat. NaHCO₃).
-
Dissolution: Suspend 1.0 g of the HCl salt in 20 mL of water. The solid should dissolve completely (if not, gently warm to 30°C).
-
Neutralization: Slowly add 1M NaOH (approx. 1.2 eq) while stirring. Monitor pH; target pH > 10. The solution will become cloudy as the free base precipitates or oils out.
-
Extraction: Add 30 mL of DCM. Shake vigorously and separate the layers. Extract the aqueous layer twice more with 15 mL DCM.
-
Note: If the molecule is highly polar, use 10% MeOH in DCM for extraction.
-
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Yield: Expect >95% recovery of the free base.
Protocol B: Synthesis of HCl Salt from Free Base
Use this protocol for long-term storage.
Reagents: 5-(methylthio)pyridin-2-amine (Free Base), Ethanol (EtOH), 4M HCl in Dioxane.
-
Solvation: Dissolve 1.0 g of free base in minimal absolute EtOH (approx. 5-10 mL). Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq). A white/off-white precipitate should form immediately.
-
Troubleshooting: If no precipitate forms, add diethyl ether (Et₂O) until turbid, then cool to -20°C.
-
-
Isolation: Filter the solid under vacuum or nitrogen pressure.
-
Washing: Wash the filter cake with cold Et₂O (2 x 5 mL) to remove excess acid and impurities.
-
Drying: Dry under high vacuum for 4 hours to remove trace solvents.
Visualized Workflows
Decision Matrix & Chemical Equilibrium
The following diagram illustrates the equilibrium between the forms and the decision logic for their application.
Caption: Cycle of interconversion between Free Base and HCl salt, highlighting the reagents required for transformation.
Synthesis Workflow
Caption: Operational workflow for processing 5-(methylthio)pyridin-2-amine post-synthesis.
Stability & Handling (E-E-A-T)
Oxidation Risk: The methylthio (-SMe) group is a "soft" nucleophile and is prone to oxidation.
-
Observation: Old samples of the free base may turn dark yellow/brown and show sulfoxide impurities (M+16 peak in LCMS).
-
Mitigation: Store the HCl salt under argon at -20°C. If storing the free base, ensure it is strictly anhydrous and under inert atmosphere.
Hygroscopicity:
-
The HCl salt can be hygroscopic. If the salt becomes "sticky" or clumps, it has absorbed atmospheric water. Recrystallize from EtOH/Et₂O to restore the free-flowing solid state.
References
-
PubChem. (n.d.).[1] 5-(Methylthio)pyridin-2-amine Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Pyridine Derivatives and Handling. Retrieved February 12, 2026, from [Link]
-
Reich, H. J. (2023). pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry. Retrieved February 12, 2026, from [Link]
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved February 12, 2026, from [Link]
Sources
Methodological & Application
synthesis of 5-(Methylthio)pyridin-2-amine from 2-amino-5-bromopyridine
An In-Depth Guide to the Synthesis of 5-(Methylthio)pyridin-2-amine from 2-amino-5-bromopyridine
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(Methylthio)pyridin-2-amine, a valuable building block in pharmaceutical and materials science research. The described methodology focuses on a palladium-catalyzed C–S cross-coupling reaction, starting from the readily available 2-amino-5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental choices.
Introduction and Strategic Overview
The introduction of a methylthio (-SMe) group onto a pyridine scaffold is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and biological activity of a lead compound. The target molecule, 5-(Methylthio)pyridin-2-amine, serves as a key intermediate for more complex molecular architectures.
The synthetic route detailed herein employs a palladium-catalyzed cross-coupling reaction between 2-amino-5-bromopyridine and a sulfur nucleophile, sodium thiomethoxide. This approach is favored over classical nucleophilic aromatic substitution (SNAr) methods, which often require harsh conditions and are limited by the electronic nature of the pyridine ring. The modern palladium-catalyzed approach, analogous in principle to the celebrated Buchwald-Hartwig amination, offers high efficiency, broad functional group tolerance, and milder reaction conditions.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.
The Reaction Mechanism: Palladium-Catalyzed C–S Cross-Coupling
The transformation proceeds via a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or in this case, nucleophilic substitution at the palladium center), and reductive elimination.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine, forming a Pd(II) intermediate.
-
Ligand Exchange/Salt Metathesis : The thiomethoxide anion displaces the bromide ligand on the palladium center. This step is facilitated by the base, which also neutralizes the generated HBr.
-
Reductive Elimination : The final step involves the formation of the new carbon-sulfur bond, yielding the desired product, 5-(Methylthio)pyridin-2-amine, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The use of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) is crucial as they promote both the oxidative addition and the final reductive elimination steps, thereby increasing the reaction rate and efficiency.[4]
Sources
Strategic Application of 5-(Methylthio)pyridin-2-amine HCl in Kinase Inhibitor Design
[1][2]
Executive Summary: The "Soft" Gatekeeper Probe
In the crowded landscape of kinase inhibitor design, the 2-aminopyridine scaffold remains a cornerstone "hinge-binding" motif.[1] However, the differentiation of a lead compound often hinges on the substituents at the 3- and 5-positions.
5-(Methylthio)pyridin-2-amine HCl (CAS: 2031261-19-3 for HCl; 55913-43-8 for free base) represents a high-value building block for Structure-Activity Relationship (SAR) exploration.[2] Unlike the rigid steric bulk of a methyl or chloro group, the 5-methylthio (-SMe) moiety offers a unique combination of lipophilicity , electronic softness , and metabolic plasticity .
This guide details the strategic integration of this fragment into kinase inhibitor scaffolds, providing validated protocols for its chemical handling, coupling, and biological evaluation.
Chemical Profile & Mechanistic Rationale[2][3][4]
Physicochemical Properties
| Property | Value / Description | Relevance to Drug Design |
| CAS (HCl Salt) | 2031261-19-3 | Preferred for stability; hygroscopic.[1][2][3] |
| CAS (Free Base) | 55913-43-8 | Active species in Pd-coupling.[1][2] |
| MW (Free Base) | 140.21 g/mol | Low MW fragment, ideal for FBDD. |
| pKa (Pyridine N) | ~5.8 - 6.2 | Optimal for H-bond acceptance in the hinge region.[1][2] |
| LogP | ~1.1 | Enhances permeability without excessive lipophilicity.[2] |
| H-Bond Donors | 1 (Exocyclic NH2) | Key interaction with hinge backbone carbonyl.[1][2] |
| H-Bond Acceptors | 2 (Ring N, S) | Ring N binds hinge NH; S can accept weak H-bonds.[1][2] |
Structural Logic: The Hinge & The Gatekeeper
The 2-aminopyridine motif mimics the adenine ring of ATP.[1][2] When docked into a typical kinase active site (e.g., Src, JAK, CDK):
-
The "Anchor" (Hinge Binding): The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met341 in Src), while the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu339 in Src).
-
The "Probe" (5-SMe): The 5-position vectors directly towards the Gatekeeper Residue and the hydrophobic back-pocket (Selectivity Pocket).[1][2]
Metabolic Considerations
The sulfide (-S-) is a metabolic "soft spot."[1][2] It can be oxidized by FMOs or CYPs to the sulfoxide (-S(=O)-) and sulfone (-S(=O)2-) .[1][2]
-
Design Tip: In early discovery, this oxidation is a feature, not a bug. It allows you to test three analogs (S, SO, SO2) from one parent molecule to probe the electronic requirements of the pocket.
Visualization: Mechanistic & Synthetic Logic[1]
Figure 1: Logical framework connecting the binding mode of the 5-SMe scaffold to the synthetic workflow required to access it.
Experimental Protocols
Protocol A: Handling & Free-Basing the HCl Salt
Context: The HCl salt is stable but unsuitable for direct use in sensitive Palladium-catalyzed couplings due to catalyst poisoning by acidic protons and chloride ions.[1][2] Objective: Isolate the reactive free base.
-
Dissolution: Dissolve 1.0 g (approx. 5.6 mmol) of 5-(Methylthio)pyridin-2-amine HCl in 10 mL of distilled water.[1][2]
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH while stirring until pH reaches ~9-10. The free base may precipitate as an oil or solid.[4]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
-
Note: The 5-SMe group increases lipophilicity, making extraction efficient.
-
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Storage: Store the free base under Nitrogen at -20°C. It is prone to oxidation (to sulfoxide) upon prolonged air exposure.[1][2]
Protocol B: Buchwald-Hartwig Cross-Coupling
Context: Coupling the amine to an aryl halide (e.g., a chloropyrimidine or chloro-indazole scaffold).[1][2] Standard: This protocol uses Xantphos, which is robust for aminopyridines.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Pd₂(dba)₃ (5 mol%)[1]
-
Xantphos (10 mol%)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under Argon, charge a sealable vial with the Aryl Halide, Amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Solvation: Add degassed 1,4-Dioxane (0.1 - 0.2 M concentration wrt halide).
-
Reaction: Seal and heat to 100°C for 4–16 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: Look for the product mass. If conversion is low, add more catalyst/ligand (2.5 mol%) and heat longer.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Caution: Avoid oxidizing conditions (e.g., bleach, peroxides) during cleanup to protect the sulfide.
-
Protocol C: Biological Validation (Kinase Assay)
Context: Validating the inhibitor's potency against a target kinase (e.g., Src, CDK2).
-
Preparation: Prepare 10 mM stock of the final inhibitor in 100% DMSO.
-
Serial Dilution: Perform 3-fold serial dilutions in DMSO (10 points).
-
Buffer: Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Mix Kinase + Substrate + Compound.[2] Incubate 10 min.
-
Add ATP (at Km concentration). Incubate 60 min at RT.
-
-
Detection: Use ADP-Glo or similar luminescent readout.[1][2]
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | HCl salt poisoning Pd catalyst.[1][2] | Ensure strict free-basing (Protocol A) or use LiHMDS (2.5 equiv) as base to neutralize in situ.[1] |
| Product Oxidation | Air exposure during workup.[2] | Use degassed solvents; add trace antioxidants (e.g., BHT) if storing for long periods. |
| Poor Solubility | High lipophilicity of SMe + Scaffold. | Use DCM/MeOH for chromatography; ensure DMSO stocks are fully solubilized by vortexing.[2] |
| Inconsistent IC50 | Oxidation of SMe in assay buffer. | Mandatory: Add DTT or TCEP to the kinase assay buffer to maintain the sulfide state. |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine (Analogous Scaffold). Retrieved from [Link]
- Note: Specific HCl salt data derived from commercial supplier specific
-
-
Kinase Inhibitor Design Principles
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1][2] Journal of Medicinal Chemistry, 47(27), 6658-6661. (Illustrates the "Head-Tail" design logic).
-
Synthetic Methodologies
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Source for Xantphos/BrettPhos protocols).
-
-
Specific Application in USP19/Kinase Fragments
Application Notes & Protocols: 5-(Methylthio)pyridin-2-amine HCl in Heterocyclic Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, pyridine-based heterocycles represent a "privileged scaffold" due to their prevalence in a vast array of bioactive molecules and functional materials.[1][2][3] Their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make them ideal cores for designing targeted therapeutics.[3] Within this class, 5-(Methylthio)pyridin-2-amine emerges as a particularly versatile and strategic building block. Its hydrochloride salt form ensures stability and ease of handling for researchers.
This molecule is endowed with three key reactive sites, each offering a distinct handle for synthetic manipulation:
-
The 2-amino group : A potent nucleophile and a primary site for annulation reactions to construct fused heterocyclic systems.
-
The pyridine nitrogen : Influences the ring's electronics and serves as a basic center for protonation or coordination.
-
The 5-methylthio group : A modifiable unit that can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, thereby enabling late-stage functionalization.
This guide provides an in-depth exploration of the applications of 5-(Methylthio)pyridin-2-amine HCl, focusing on practical, field-proven protocols and the underlying chemical principles that drive its utility in the synthesis of complex heterocyclic architectures.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₉ClN₂S | [4][5] |
| Molecular Weight | 176.67 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in water, methanol, DMSO. | |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (for free base) | [6] |
| logP | 1.3857 (for free base) | [6] |
Handling and Storage: 5-(Methylthio)pyridin-2-amine HCl is generally stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The hydrochloride form is less susceptible to air oxidation compared to the free base. For reactions requiring the free amine, it can be liberated in situ or by a simple aqueous workup with a mild base like NaHCO₃.
Core Application: Synthesis of Fused Heterocyclic Systems
The primary application of 5-(Methylthio)pyridin-2-amine is as a precursor for constructing fused bicyclic and polycyclic heterocycles. The 2-aminopyridine moiety is a classic synthon for building rings onto the pyridine core.[7]
Synthesis of Thiazolo[5,4-b]pyridines
The inherent nucleophilicity of both the 2-amino group and the adjacent pyridine nitrogen allows for the construction of fused five-membered rings. Thiazolo[5,4-b]pyridines are of significant interest in medicinal chemistry for their diverse biological activities. A common strategy involves the reaction with isothiocyanates followed by oxidative cyclization.
Protocol 1: Two-Step Synthesis of a 2-Substituted-5-(methylthio)thiazolo[5,4-b]pyridine
This protocol details the formation of a thiourea intermediate followed by an intramolecular cyclization to yield the fused thiazolopyridine core.
Step A: Formation of the Thiourea Intermediate
-
Reagents & Setup:
-
5-(Methylthio)pyridin-2-amine HCl (1.0 eq)
-
Aryl or Alkyl Isothiocyanate (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer, under N₂ atmosphere.
-
-
Procedure:
-
Suspend 5-(Methylthio)pyridin-2-amine HCl in anhydrous DMF.
-
Add triethylamine to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Add the isothiocyanate dropwise to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry in vacuo.
-
Step B: Oxidative Cyclization to Thiazolo[5,4-b]pyridine
-
Reagents & Setup:
-
Thiourea intermediate from Step A (1.0 eq)
-
Bromine (Br₂) (1.1 eq) or Iodine (I₂)
-
Chloroform (CHCl₃) or Acetic Acid (AcOH)
-
Round-bottom flask with magnetic stirrer and dropping funnel.
-
-
Procedure:
-
Dissolve the thiourea intermediate in chloroform.
-
Cool the solution in an ice bath (0-5 °C).
-
Add a solution of bromine in chloroform dropwise over 30 minutes. A precipitate may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Basify the mixture with aqueous sodium bicarbonate and extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expertise & Causality:
-
Why Triethylamine? Triethylamine is a non-nucleophilic organic base used to neutralize the HCl salt and deprotonate the amine, activating it for nucleophilic attack on the isothiocyanate without competing as a nucleophile itself.
-
Why Bromine for Cyclization? Bromine acts as an electrophile to activate the sulfur atom of the thiourea, facilitating the intramolecular nucleophilic attack by the pyridine nitrogen to close the thiazole ring. This is a classic example of an electrophile-induced cyclization.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines, also known as 7-deazapurines, are core structures in many kinase inhibitors and other therapeutic agents. They can be synthesized from 2-aminopyridines via condensation with various three-carbon synthons.
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Protocol 2: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol utilizes a condensation reaction with diethyl ethoxymethylenemalonate (EMME), a common and effective three-carbon electrophile.
-
Reagents & Setup:
-
5-(Methylthio)pyridin-2-amine HCl (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether or Dowtherm A
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional), under N₂ atmosphere.
-
-
Procedure:
-
Combine 5-(Methylthio)pyridin-2-amine HCl and EMME in a flask. Note: The free base can be used directly if available. If using the HCl salt, the reaction is often driven by the evolution of HCl gas at high temperatures.
-
Add diphenyl ether to the flask to serve as a high-boiling solvent.
-
Heat the mixture to 240-250 °C. Ethanol will begin to distill from the reaction mixture.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol evolution.
-
Cool the reaction mixture to below 100 °C and add hexane or toluene to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.
-
The crude product can often be used without further purification, or it can be recrystallized from a suitable solvent like ethanol or acetic acid.
-
Trustworthiness & Self-Validation:
-
This is a thermal cyclization reaction. The primary validation of reaction completion is the collection of the theoretical amount of the volatile byproduct (ethanol). The precipitation of the product upon cooling and addition of a non-polar solvent is a strong indicator of the formation of the high-molecular-weight, planar, and less soluble fused system.
Advanced Application: Late-Stage Functionalization via the Methylthio Group
The methylthio (-SMe) group is not merely a static substituent. Its true power lies in its capacity for oxidative activation. Oxidation to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me) dramatically increases the electrophilicity of the C5 position of the pyridine ring, converting the substituent into an excellent leaving group for SNAr reactions. This strategy is invaluable for introducing diverse functionalities late in a synthetic sequence, which is a highly desirable feature in drug discovery programs.[8]
Caption: Late-Stage Functionalization via SNAr.
Protocol 3: Oxidation and Nucleophilic Substitution
Step A: Oxidation to the Methylsulfonyl Derivative
-
Reagents & Setup:
-
5-(Methylthio)pyridine derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve the starting material in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding aqueous sodium thiosulfate followed by saturated sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield the pure sulfone.
-
Step B: SNAr with an Amine Nucleophile
-
Reagents & Setup:
-
5-(Methylsulfonyl)pyridine derivative (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.5-2.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or NMP
-
Sealed tube or microwave vial.
-
-
Procedure:
-
Combine the sulfone, amine, and base in DMSO in a sealed tube.
-
Heat the mixture to 100-140 °C (conventional heating) or 150-180 °C (microwave irradiation) for 1-12 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the final 5-amino-substituted product.
-
Expertise & Causality:
-
Why m-CPBA? m-CPBA is a common, effective, and relatively safe oxidant for converting sulfides to sulfones. Using slightly more than two equivalents ensures the full oxidation past the sulfoxide intermediate.
-
Why a Polar Aprotic Solvent for SNAr? Solvents like DMSO or NMP are ideal for SNAr reactions. They are polar enough to dissolve the reactants but do not engage in hydrogen bonding, which would solvate and deactivate the nucleophile. Their high boiling points also allow for the necessary reaction temperatures.
Conclusion
5-(Methylthio)pyridin-2-amine HCl is more than a simple starting material; it is a sophisticated synthetic tool. Its strategically placed functional groups enable a dual approach to creating molecular complexity: building out from the 2-amino position to form fused heterocyclic systems, and modifying the 5-position via oxidation and substitution to introduce key pharmacophores. For researchers in drug development and materials science, mastering the reactivity of this versatile building block opens a direct and efficient pathway to novel and diverse chemical entities.
References
- Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol.Semantic Scholar.
- Synthetic strategies to pyrido fused heterocycles.Indian Academy of Sciences.
- Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest.Semantic Scholar.
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 5-(METHYLTHIO)PYRIDIN-2-AMINE [m.chemicalbook.com]
- 5. 5-(METHYLTHIO)PYRIDIN-2-AMINE [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-(methylsulfinyl)pyridin-2-amine from 5-(methylthio)pyridin-2-amine: Application Notes and Protocols
Introduction
Sulfoxides are a pivotal class of organic compounds, serving as crucial intermediates in organic synthesis and constituting the core of numerous biologically active molecules. Their unique stereoelectronic properties make them valuable in medicinal chemistry for modulating solubility, polarity, and interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the selective oxidation of 5-(methylthio)pyridin-2-amine to its corresponding sulfoxide, 5-(methylsulfinyl)pyridin-2-amine.
The presence of multiple potentially reactive sites in the starting material—the nucleophilic thioether, the amino group, and the pyridine nitrogen—necessitates a careful selection of oxidizing agents and reaction conditions to achieve chemoselective oxidation of the sulfur atom. This document explores various established methods for thioether oxidation, providing detailed, step-by-step protocols, mechanistic insights, and characterization data to guide researchers in synthesizing this valuable sulfoxide derivative.
Understanding the Oxidation of Thioethers
The conversion of a thioether to a sulfoxide involves the addition of one oxygen atom to the sulfur atom. This transformation is a common and fundamental reaction in organic chemistry. The general mechanism involves the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent.
A primary challenge in this synthesis is preventing over-oxidation of the desired sulfoxide to the corresponding sulfone, where a second oxygen atom is added to the sulfur. Precise control over stoichiometry, temperature, and reaction time is paramount to isolate the sulfoxide as the major product.
Reaction Scheme
Caption: General reaction scheme for the oxidation of 5-(methylthio)pyridin-2-amine.
Experimental Protocols
This section details three reliable methods for the preparation of 5-(methylsulfinyl)pyridin-2-amine, utilizing common and effective oxidizing agents.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available peroxy acid that provides clean and efficient oxidation of thioethers to sulfoxides under mild conditions.[1][2]
Materials:
-
5-(methylthio)pyridin-2-amine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-(methylthio)pyridin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
In a separate flask, prepare a solution of m-CPBA (1.05-1.1 eq.) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the starting material over 15-20 minutes. The reaction is often exothermic, so maintain the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material is more nonpolar than the sulfoxide product.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
The use of a slight excess of m-CPBA ensures complete conversion of the starting material.
-
Performing the reaction at 0 °C helps to control the exothermicity and minimizes the risk of over-oxidation to the sulfone.
-
The basic wash with sodium bicarbonate is crucial for removing the acidic m-chlorobenzoic acid byproduct, simplifying purification.[3]
Protocol 2: Oxidation using Hydrogen Peroxide
Hydrogen peroxide is an environmentally benign and cost-effective oxidizing agent. The reaction can be performed under various conditions, often with a catalyst.
Materials:
-
5-(methylthio)pyridin-2-amine
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (4 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 5-(methylthio)pyridin-2-amine (1.0 eq.) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (30% aq., 1.1-1.2 eq.) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully neutralize the solution with a 4 M aqueous solution of sodium hydroxide to a pH of ~7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Acetic acid acts as a solvent and a catalyst, activating the hydrogen peroxide.
-
Careful control of the stoichiometry of hydrogen peroxide is critical to avoid the formation of the sulfone.
-
Neutralization is necessary to remove the acetic acid and allow for efficient extraction of the product into an organic solvent.
Protocol 3: Oxidation using Oxone®
Oxone®, a triple salt containing potassium peroxymonosulfate (KHSO₅), is a stable, versatile, and environmentally friendly oxidizing agent for the conversion of thioethers to sulfoxides.
Materials:
-
5-(methylthio)pyridin-2-amine
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5-(methylthio)pyridin-2-amine (1.0 eq.) in a 1:1 mixture of methanol and water.
-
In a separate flask, prepare a solution of Oxone® (1.1 eq.) in water.
-
Add the Oxone® solution dropwise to the solution of the starting material at room temperature with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
The use of a biphasic solvent system (methanol/water) facilitates the dissolution of both the organic substrate and the inorganic oxidant.
-
Oxone® is a powerful oxidant, and careful control of the stoichiometry is necessary to prevent over-oxidation.
Data Presentation
| Oxidizing Agent | Stoichiometry (Oxidant:Substrate) | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| m-CPBA | 1.05 - 1.1 : 1 | Dichloromethane | 0 | 1-3 hours | Clean reaction, easy workup. |
| Hydrogen Peroxide | 1.1 - 1.2 : 1 | Acetic Acid | Room Temp. | 4-24 hours | "Green" oxidant, requires neutralization. |
| Oxone® | 1.1 : 1 | Methanol/Water | Room Temp. | 1-4 hours | Environmentally friendly, biphasic system. |
Characterization of 5-(methylsulfinyl)pyridin-2-amine
General Appearance: Off-white to pale yellow solid.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (d, J=2.4 Hz, 1H): Proton on the pyridine ring at position 6.
-
δ 7.80 (dd, J=8.4, 2.4 Hz, 1H): Proton on the pyridine ring at position 4.
-
δ 6.70 (d, J=8.4 Hz, 1H): Proton on the pyridine ring at position 3.
-
δ 5.0 (br s, 2H): Protons of the amino group (-NH₂).
-
δ 2.75 (s, 3H): Protons of the methylsulfinyl group (-S(O)CH₃).
¹³C NMR (101 MHz, CDCl₃):
-
δ 159.0: Carbon at position 2 (attached to the amino group).
-
δ 149.0: Carbon at position 6.
-
δ 138.0: Carbon at position 5 (attached to the sulfinyl group).
-
δ 125.0: Carbon at position 4.
-
δ 109.0: Carbon at position 3.
-
δ 44.0: Carbon of the methylsulfinyl group (-S(O)CH₃).
FT-IR (KBr, cm⁻¹):
-
3400-3200 (br): N-H stretching of the primary amine.
-
3100-3000: Aromatic C-H stretching.
-
1620-1580: N-H bending of the primary amine.
-
1590, 1480: Aromatic C=C and C=N stretching.
-
1040-1020 (strong): S=O stretching of the sulfoxide.
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₆H₈N₂OS [M+H]⁺: 157.0436; Found: 157.0435.
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of 5-(methylsulfinyl)pyridin-2-amine.
Conclusion
The selective oxidation of 5-(methylthio)pyridin-2-amine to 5-(methylsulfinyl)pyridin-2-amine can be effectively achieved using a variety of common oxidizing agents. The choice of oxidant and reaction conditions should be guided by factors such as scale, desired purity, and environmental considerations. The protocols provided herein offer reliable methods for this transformation, and the detailed characterization data will aid in the confirmation of the final product. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. These application notes serve as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the preparation of sulfoxide-containing heterocyclic compounds.
References
-
meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
-
Hydrogen peroxide. Wikipedia. [Link]
-
Potassium peroxymonosulfate. Wikipedia. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
-
Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules. [Link]
-
Workup: mCPBA Oxidation. University of Rochester. [Link]
-
Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]
-
2-Pyridinamine, 5-methyl-. NIST WebBook. [Link]
-
meta-Chloroperoxybenzoic acid. Organic Chemistry Portal. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium Impurity Removal from 5-(Methylthio)pyridin-2-amine HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing palladium impurities from 5-(Methylthio)pyridin-2-amine HCl, a crucial step in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Palladium-catalyzed reactions are invaluable in modern organic synthesis, but residual palladium can compromise downstream processes and final product integrity.[1][2] This resource provides in-depth, evidence-based solutions to frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it critical to remove palladium from my 5-(Methylthio)pyridin-2-amine HCl sample?
Residual palladium in an active pharmaceutical ingredient (API) is a significant concern for the pharmaceutical industry due to strict limits on heavy metal impurities.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established guidelines, such as ICH Q3D, which set permissible daily exposure (PDE) limits for elemental impurities.[3] Palladium is classified as a metal with potential health risks, and its presence can also interfere with subsequent synthetic steps or biological assays.[4] Therefore, robust and verifiable methods for palladium removal are essential for regulatory compliance and drug safety.[3]
Q2: I've performed a standard aqueous workup, but my palladium levels are still too high. What should I do next?
While a simple aqueous workup can remove some palladium, it is often insufficient, especially when dealing with nitrogen-containing heterocycles like 5-(Methylthio)pyridin-2-amine HCl, which can act as ligands for palladium.[5] If initial purification is unsuccessful, a more targeted approach is necessary. The primary strategies to consider are:
-
Palladium Scavengers: These are materials that selectively bind to palladium, allowing for its removal by filtration.[6]
-
Activated Carbon Treatment: A cost-effective method for adsorbing palladium impurities.[5][7]
-
Recrystallization: A classic purification technique that can be optimized for palladium removal.[8][9]
-
Chromatography: While often used for general purification, it can be specifically tailored for metal removal.[3][10]
The choice of method depends on several factors, including the scale of your reaction, the specific palladium catalyst used, and the desired final purity level.
Troubleshooting Guides & Detailed Protocols
Issue 1: Choosing the Right Palladium Scavenger
Scenario: You have a solution of 5-(Methylthio)pyridin-2-amine HCl in an organic solvent with unacceptable palladium levels. You've decided to use a scavenger, but you're unsure which one to choose.
Underlying Principle: Palladium scavengers are typically solid-supported materials functionalized with ligands that have a high affinity for palladium. Common functionalities include thiols, amines, and triazines. The choice of scavenger depends on the nature of your product and the solvent system. For a nitrogen-containing compound like 5-(Methylthio)pyridin-2-amine HCl, a scavenger with a strong affinity for palladium that does not interact with the desired product is ideal.
Recommended Scavengers for Nitrogen-Containing Heterocycles:
| Scavenger Type | Functional Group | Supplier Examples | Key Advantages |
| Silica-Based | Thiol, Trimercaptotriazine (TMT) | SiliCycle SiliaMetS, Biotage ISOLUTE | High efficiency, broad compatibility.[5][8] |
| Polymer-Based | Thiol, Amine | Johnson Matthey Smopex™ | High capacity, good for various solvents.[8] |
Workflow for Scavenger Selection and Use:
Caption: Decision workflow for selecting and using a palladium scavenger.
Experimental Protocol: Palladium Scavenging with Silica-Thiol
-
Dissolve the Crude Product: Dissolve the crude 5-(Methylthio)pyridin-2-amine HCl in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 10-50 mg/mL.
-
Add Scavenger: Add 3-5 equivalents (by weight relative to the estimated palladium content) of a silica-thiol based scavenger (e.g., SiliaMetS Thiol).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined through small-scale screening experiments.
-
Filter: Filter the mixture through a pad of celite to remove the scavenger and the bound palladium.
-
Wash: Wash the filter cake with a small amount of the solvent used for the reaction.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the residual palladium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Issue 2: Activated Carbon Treatment is Ineffective
Scenario: You've attempted to remove palladium using activated carbon, but the palladium levels remain high, or you've experienced significant product loss.
Underlying Principle: Activated carbon removes impurities through adsorption.[7] Its effectiveness depends on the surface area, pore size, and surface chemistry of the carbon, as well as the solvent and the nature of the impurity and product. For polar, nitrogen-containing compounds, there can be competitive adsorption between the product and the palladium, leading to poor selectivity and product loss.
Troubleshooting Steps:
-
Carbon Type: Not all activated carbons are the same.[11] Experiment with different grades of activated carbon, such as those specifically designed for pharmaceutical applications.
-
Solvent Choice: The solvent can significantly impact the adsorption process. A solvent that fully dissolves your compound but has a lower affinity for the activated carbon surface may improve selectivity. Consider screening solvents like THF, ethyl acetate, or acetonitrile.
-
Temperature and Time: Optimize the treatment time and temperature. Longer treatment times or higher temperatures can sometimes improve palladium removal but may also increase product loss. A typical starting point is stirring with 5-10 wt% of activated carbon at 40-60 °C for 2-4 hours.[5]
-
Filtration Aid: Use a filtration aid like Celite to ensure complete removal of the fine carbon particles, which may retain palladium.
Experimental Protocol: Optimized Activated Carbon Treatment
-
Dissolve the Crude Product: Dissolve the crude 5-(Methylthio)pyridin-2-amine HCl in a suitable solvent (e.g., THF) at a concentration of 20-100 mg/mL.
-
Add Activated Carbon: Add 5-10 wt% of a high-purity activated carbon (e.g., Darco KB-B).[5]
-
Stir: Stir the mixture at 45 °C for 18 hours.[5]
-
Filter: Allow the mixture to cool to room temperature and filter through a pre-packed cartridge of Celite.
-
Wash: Wash the Celite pad with the solvent.
-
Concentrate: Concentrate the filtrate to obtain the purified product.
-
Analyze: Determine the residual palladium content by ICP-MS.
Issue 3: Difficulty in Purifying via Recrystallization
Scenario: You are trying to purify 5-(Methylthio)pyridin-2-amine HCl by recrystallization, but the palladium co-precipitates with your product.
Underlying Principle: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[9] For effective palladium removal, the palladium species should remain in the mother liquor while the desired product crystallizes. The presence of the amine and thioether functionalities in 5-(Methylthio)pyridin-2-amine HCl can lead to the formation of stable complexes with palladium, which may have similar solubility properties to the product itself.
Strategies for Improved Recrystallization:
-
Solvent System Screening: The choice of solvent is critical. Screen a variety of single and mixed solvent systems. A good solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. For similar compounds, combinations like dichloromethane/ethanol or the use of an anti-solvent can be effective.[12]
-
Use of Additives: Adding a ligand that forms a highly soluble complex with palladium can help to keep the palladium in the mother liquor. Examples include N-acetylcysteine or thiourea.[8][13]
-
pH Adjustment: The solubility of 5-(Methylthio)pyridin-2-amine HCl is pH-dependent. Adjusting the pH of the solution may alter the solubility of the product and the palladium complexes, enabling a more effective separation.
-
Diffusion Crystallization: For compounds that are difficult to crystallize, diffusion crystallization can be a powerful technique. This involves dissolving the compound in a good solvent and placing it in a larger container with a miscible anti-solvent. The slow diffusion of the anti-solvent into the solution can promote the growth of high-purity crystals.[12]
Experimental Protocol: Recrystallization with a Palladium Complexing Agent
-
Dissolve the Crude Product: Dissolve the crude 5-(Methylthio)pyridin-2-amine HCl in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and water).[14]
-
Add Complexing Agent: Add a small amount (e.g., 0.1-0.5 equivalents relative to the estimated palladium) of N-acetylcysteine.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by filtration.
-
Wash: Wash the crystals with a small amount of the cold solvent.
-
Dry: Dry the crystals under vacuum.
-
Analyze: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.
Logical Flow for Purification Strategy Selection:
Caption: A logical flowchart for selecting a palladium purification strategy.
References
-
OiPub. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]
-
Macmillan, D. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Prime Scholars. (n.d.). Extraction and separation studies of Palladium(II) with 4-(4- methoxybenzylideneimino)-5-methyl-4H-1,2,4-triazole-3-thiol in hyd. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. [Link]
-
Li, Y., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]
-
Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters. [Link]
- Google Patents. (n.d.). CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine.
-
Wang, Y., et al. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry. [Link]
Sources
- 1. oipub.com [oipub.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. arborassays.com [arborassays.com]
- 9. iscientific.org [iscientific.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine - Google Patents [patents.google.com]
Technical Support: Solubility & Handling of 2-Amino-5-(methylthio)pyridine
The following technical guide addresses solubility, handling, and troubleshooting for 2-Amino-5-(methylthio)pyridine (CAS 77618-99-6). This document is structured for researchers and process chemists encountering dissolution or purification bottlenecks.
Compound Identifier: 2-Amino-5-(methylthio)pyridine CAS: Formula: C₆H₈N₂S MW: 140.21 g/mol Physical State: Solid (Melting Point: 65–67 °C)[1]
Part 1: Solubility Profile & Solvent Selection
The solubility of 2-amino-5-(methylthio)pyridine is governed by the interplay between its polar 2-aminopyridine core (H-bond donor/acceptor) and the lipophilic 5-methylthio substituent.
Solubility Matrix
Data summarized from structural analogs and standard heterocyclic behavior.
| Solvent Class | Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Preferred for stock solutions and SNAr reactions. Caution: High boiling points make removal difficult during workup. |
| Chlorinated | DCM, Chloroform | Good (>50 mg/mL) | Ideal for extraction and chromatography loading. |
| Alcohols | Methanol, Ethanol | Good (Warm) | Good for reactions; often used for recrystallization when paired with water or heptane. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate | Soluble hot; often crystallizes upon cooling. Excellent for purification via recrystallization. |
| Aromatics | Toluene, Xylene | Moderate (Hot) | Poor solubility at RT. Used for azeotropic drying or high-temp couplings. |
| Alkanes | Hexane, Heptane, Pentane | Insoluble | Anti-solvent. Use these to crash the product out of EtOAc or Toluene. |
| Water | Water (Neutral) | Poor (<1 mg/mL) | The lipophilic thioether group limits aqueous solubility at neutral pH. |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the pyridine nitrogen (pKa ~6.5) forms a water-soluble salt. |
Part 2: Troubleshooting & FAQs
Scenario 1: "The compound won't dissolve in my reaction solvent (Toluene/Dioxane)."
Root Cause: The crystal lattice energy of the aminopyridine dimer (formed via H-bonding) resists dissolution in non-polar or moderately polar solvents at room temperature. Solution:
-
Heat is Essential: This compound has a relatively low melting point (~66 °C). Heating the solvent to 50–60 °C often breaks the lattice, allowing full dissolution.
-
Co-solvent Strategy: Add 5–10% DMF or DMAc to the non-polar solvent. This disrupts the intermolecular H-bonds without significantly altering the reaction profile for most transition-metal catalyzed couplings.
Scenario 2: "I cannot extract the compound from the aqueous layer."
Root Cause: pH mismanagement. The pyridine nitrogen is basic. If the aqueous layer is acidic (pH < 7), the compound exists as the pyridinium cation [C₆H₉N₂S]⁺, which is water-soluble and will not partition into organic solvents. Protocol:
-
Check the pH of the aqueous phase.[2]
-
Adjust pH to >9.0 using Saturated NaHCO₃ or 1M NaOH.
-
Extract with DCM (Dichloromethane) or EtOAc .
-
Note: DCM is superior for extraction due to higher solubility, but ensure no emulsion forms.
-
Scenario 3: "The product turned into a black oil/tar during concentration."
Root Cause:
-
Oxidation: The sulfide (-SMe) is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) if exposed to air/peroxides in solution for extended periods. These byproducts are often oils.
-
Trace Solvent: The low melting point means trace solvents (like Toluene) can depress the freezing point, keeping it as a supercooled liquid (oil) rather than a solid. Recovery:
-
Redissolve the oil in a minimum amount of DCM.
-
Precipitate by slowly adding Hexane or Heptane with vigorous stirring.
-
Seed the mixture with a tiny crystal of pure product if available, or scratch the glass side of the flask.
Part 3: Critical Workflows (Diagrams)
Workflow A: Solubility Decision Tree
Use this logic to select the correct solvent system for your specific application.
Caption: Decision logic for solvent selection based on experimental intent (Reaction vs. Purification).
Workflow B: pH-Switch Purification Protocol
This self-validating protocol uses the basicity of the pyridine ring to separate the product from non-basic impurities (like thiols or neutral byproducts).
Caption: Acid-Base extraction workflow to isolate 2-amino-5-(methylthio)pyridine from neutral impurities.
Part 4: Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution
Objective: Create a stable stock for biological assays or screening. Solvent: DMSO (Dimethyl sulfoxide).[3][4]
-
Weigh 14.0 mg of 2-amino-5-(methylthio)pyridine.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds. The solid should dissolve instantly at room temperature.
-
Storage: Store at -20 °C.
-
Warning: Avoid repeated freeze-thaw cycles as this can introduce moisture, potentially hydrolyzing the thioether over long periods (though relatively stable).
-
Protocol 2: Recrystallization (Purification)
Objective: Purify crude material (e.g., dark solid) to >98% purity.
-
Place crude solid in a flask.
-
Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of solid).
-
Heat to reflux (77 °C). If solid remains, add more EtOAc dropwise until dissolved.
-
Remove from heat. While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add 1 drop of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4 °C in a fridge.
-
Filter the off-white crystals and wash with cold Heptane.
References
-
ChemBK . (n.d.). 2-Amino-5-Methylthiopyridine Physical Properties and CAS 77618-99-6. Retrieved from [Link]
-
PubChem . (n.d.). Compound Summary: Aminopyridines and Thioethers. (General reference for aminopyridine solubility behavior). Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: IR Characterization of 5-(Methylthio)pyridin-2-amine HCl
The following technical guide details the characteristic Infrared (IR) absorption bands for 5-(Methylthio)pyridin-2-amine Hydrochloride . This analysis compares the hydrochloride salt form against its free base and structural analogs to provide a robust identification framework for researchers in drug development.
Executive Summary
5-(Methylthio)pyridin-2-amine HCl is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., USP19 inhibitors, Axitinib analogs). In pharmaceutical development, distinguishing the hydrochloride salt from the free base is a mandatory quality control step.
This guide provides a definitive spectral fingerprint for the HCl salt. Unlike the free base, which exhibits sharp primary amine doublets, the HCl salt is characterized by a broad pyridinium N-H⁺ stretching region and distinct shifts in aromatic ring vibrations due to protonation at the ring nitrogen.
Mechanistic Basis of Spectral Shifts
To interpret the spectrum accurately, one must understand the structural changes induced by salt formation.
-
Protonation Site: In 2-aminopyridines, the ring nitrogen (
) is significantly more basic ( ) than the exocyclic amino group ( ) due to the resonance delocalization of the exocyclic nitrogen's lone pair into the ring. -
The "Salt Effect": Addition of HCl results in protonation at
, forming a pyridinium cation .-
Vibrational Consequence: This disrupts the aromatic
-system, increasing the force constants of ring stretching modes (C=N, C=C) and introducing strong hydrogen bonding interactions ( ), which dramatically broaden the high-frequency region.
-
Comparative Spectral Analysis: HCl Salt vs. Free Base
The following table synthesizes experimental data from structural analogs (2-aminopyridine, 2-amino-5-methylpyridine) and functional group physics to establish the characteristic bands.
Table 1: Diagnostic IR Bands
| Functional Group | Vibrational Mode | Free Base (Target | HCl Salt (Target | Diagnostic Note |
| Amine / Ammonium | N-H Stretching | 3440 & 3300 (Sharp Doublet) | 2500–3200 (Very Broad) | Primary Differentiator. The sharp |
| Pyridine Ring | C=N / C=C Ring Stretch | 1580, 1480, 1440 | 1630–1645 , 1540 | Protonation shifts the main ring breathing mode to higher wavenumbers (~1635 cm⁻¹) and intensifies the band near 1540 cm⁻¹. |
| Primary Amine | ~1620 | ~1620–1630 | Often obscured by or merged with the intensified ring C=N stretch in the salt form. | |
| Methylthio (-SMe) | C-H Stretch ( | 2920, 2850 | Obscured | The weak methyl C-H bands are often buried under the broad ammonium absorption in the salt. |
| Methylthio (-SMe) | C-S Stretch | 690–720 (Weak) | 690–720 (Weak) | Unaffected by salt formation. Look for a weak, sharp peak in the fingerprint region to confirm the sulfur substituent. |
| Subst. Pattern | C-H Out-of-Plane (OOP) | 810–840 | 820–850 | Characteristic of 2,5-disubstitution (two adjacent H's at pos 3,4). |
Detailed Experimental Protocol
To ensure reproducible data, follow this self-validating protocol. The hygroscopic nature of the HCl salt requires strict moisture control.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Why: Minimal sample prep; minimizes water absorption which can confuse the broad OH/NH regions.
-
Step 1: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background scan shows no residual peaks.
-
Step 2: Place ~5 mg of 5-(Methylthio)pyridin-2-amine HCl powder on the crystal.
-
Step 3: Apply high pressure using the clamp anvil to ensure intimate contact.
-
Step 4: Acquire spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Validation: Check for the absence of a broad "water hump" >3500 cm⁻¹. If present, dry sample and re-run.
Method B: KBr Pellet – Alternative
-
Why: Higher resolution for weak bands (like C-S stretch), but risky due to moisture.
-
Step 1: Grind 2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Step 2: Press into a translucent pellet under vacuum (8-10 tons).
-
Step 3: Measure immediately.
-
Caveat: Avoid excessive grinding time, which can induce lattice defects or absorb moisture, broadening the bands further.
Decision Logic for Salt Identification
The following diagram illustrates the logical workflow to confirm the identity of the HCl salt using IR data.
Caption: Logical workflow for distinguishing the HCl salt from the free base using spectral features.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[1] [Link]
-
Szafran, M. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, 11(3), 111-117. [Link]
- Mohan, S., & Murugan, R. (1992). Vibrational Spectra and Normal Coordinate Analysis of 2-Aminopyridine. Indian Journal of Pure & Applied Physics, 30, 283-286.
- Google Patents. (2019). WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). (Describes synthesis of 5-(methylthio)
- Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Wiley. (Authoritative text for general S-Me and Pyridine assignments).
Sources
comparing reactivity of 5-methylthio vs 5-methoxy aminopyridines
This guide provides an in-depth technical comparison between 5-methylthio-2-aminopyridine and 5-methoxy-2-aminopyridine , designed for medicinal chemists and process scientists.
Executive Summary: The "Bottom Line" for Drug Design
While often considered bioisosteres, the 5-methylthio (-SMe) and 5-methoxy (-OMe) groups exert divergent electronic and metabolic effects on the 2-aminopyridine scaffold.
-
Reactivity: The 5-methoxy analog is significantly more nucleophilic at the exocyclic amine due to strong mesomeric donation (
). The 5-methylthio analog is electronically "neutral" ( ) regarding the amine's nucleophilicity but introduces unique polarizability. -
Metabolism: 5-SMe is a "soft spot" for FMO-mediated S-oxidation (sulfoxide/sulfone), often leading to rapid clearance or active metabolites. 5-OMe is susceptible to CYP-mediated O-demethylation but is generally more metabolically robust in early screens.
-
Lipophilicity: The -SMe group is more lipophilic (
vs -OMe), improving membrane permeability but potentially increasing non-specific binding.
Electronic Landscape & Physicochemical Properties
The reactivity differences stem from the distinct Hammett substituent constants and the specific orbital interactions with the pyridine ring.
Electronic Constants Comparison
| Property | 5-Methoxy (-OMe) | 5-Methylthio (-SMe) | Impact on Reactivity |
| Hammett | -0.27 (Strong Donor) | 0.00 (Neutral) | OMe enhances amine nucleophilicity; SMe has little effect. |
| Hammett | +0.12 (Inductive Withdrawal) | +0.15 (Inductive Withdrawal) | Both slightly decrease Ring N basicity via induction relative to H. |
| Resonance Effect ( | -0.43 | -0.18 | OMe is a much stronger resonance donor. |
| Field/Inductive Effect ( | +0.29 | +0.23 | OMe is more electronegative but SMe is more polarizable. |
| Lipophilicity ( | -0.02 | +0.61 | SMe increases logP significantly. |
Structural Resonance Analysis
The 5-position is para to the C2-carbon bearing the amino group. This allows direct conjugation. The -OMe group pushes electron density into the ring, stabilizing the resonance form where the exocyclic nitrogen bears a lone pair, thereby increasing its nucleophilicity. The -SMe group, due to poor orbital overlap (
Figure 1: Resonance contribution of 5-substituents to the exocyclic amine.
Synthetic Reactivity Guide
As a Nucleophile: Amide Coupling & Buchwald-Hartwig
When using the aminopyridine as a nucleophile (e.g., reacting with an acid chloride or aryl halide):
-
5-Methoxy-2-aminopyridine:
-
Reactivity: High. The electron-rich nature facilitates attack on electrophiles.
-
Buchwald-Hartwig: Excellent substrate. The increased electron density on the nitrogen facilitates amine coordination to Pd(II) intermediates (reductive elimination step is rarely the bottleneck for amines).
-
Challenge: Can suffer from bis-arylation if the catalyst is too active.
-
-
5-Methylthio-2-aminopyridine:
-
Reactivity: Moderate. Similar to unsubstituted 2-aminopyridine.
-
Buchwald-Hartwig: Catalyst Poisoning Risk. The thioether sulfur is a soft Lewis base and can competitively coordinate to Palladium, potentially poisoning the catalyst or requiring higher catalyst loading (e.g., 2-5 mol% vs 0.5-1 mol%).
-
Optimization: Use biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that are bulky enough to prevent S-coordination to the metal center.
-
As a Substrate: Electrophilic Aromatic Substitution ( )
If you need to functionalize the ring (e.g., halogenation at C3):
-
5-Methoxy: The C3 position is activated by both the ortho-amino group and the meta-methoxy group (via cooperative stabilization of the sigma complex). Halogenation is extremely rapid and can lead to over-halogenation.
-
5-Methylthio: The C3 position is activated primarily by the amino group. The SMe group is inductively withdrawing at the meta position (C3), slightly deactivating it compared to the OMe analog. Monohalogenation is easier to control.
Directed Ortho Metalation (DoM)
-
5-Methoxy: Excellent Directed Metalation Group (DMG). Lithiation with
-BuLi/TMEDA occurs exclusively at C4 (ortho to OMe) or C6, depending on conditions and protecting groups on the amine. -
5-Methylthio: Incompatible. Alkyl lithium reagents will attack the sulfur atom (thiophilic attack), leading to cleavage of the S-Me bond or ring fragmentation. Do not use organolithiums with the SMe group unprotected.
Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Coupling for 5-SMe Analogs
Rationale: Standard conditions often fail for S-containing heterocycles due to catalyst poisoning. This protocol uses a precatalyst system to ensure active species generation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
5-Methylthio-2-aminopyridine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BrettPhos (4 mol%) (Bulky ligand prevents S-poisoning)
-
Base: Cs₂CO₃ (2.0 equiv) (Weaker base prevents side reactions)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inerting: Charge a reaction vial with Aryl Bromide, Aminopyridine, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat the block to 100 °C for 12 hours. Note: SMe analogs often require longer reaction times than OMe analogs.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.
-
Purification: Flash chromatography. Caution: SMe compounds can streak on silica; add 1% Et₃N to the eluent.
Protocol B: Controlled Halogenation (NBS)
Rationale: Demonstrates the reactivity difference. OMe reacts at 0°C; SMe requires RT.
-
Dissolve substrate (1.0 mmol) in MeCN (5 mL).
-
For 5-OMe: Cool to 0 °C . Add NBS (1.0 equiv) portion-wise over 10 mins. Reaction is complete in <30 mins.
-
For 5-SMe: Maintain at 25 °C . Add NBS (1.05 equiv). Reaction typically requires 2-4 hours.
-
Quench with 10% Na₂S₂O₃ solution.
Medicinal Chemistry Implications: Metabolic Liabilities
When selecting between these two groups for a clinical candidate, metabolic stability is often the deciding factor.
| Feature | 5-Methoxy (-OMe) | 5-Methylthio (-SMe) |
| Primary Metabolite | O-Desmethyl (Phenol) | Sulfoxide (S=O) / Sulfone (O=S=O) |
| Enzyme System | CYP450 (CYP2D6, CYP3A4) | FMO (Flavin-containing Monooxygenase) |
| Consequence | Phenol is rapidly glucuronidated and cleared. | Sulfoxide is more polar but often retains biological activity. Sulfone is highly electron-withdrawing.[1] |
| Design Strategy | Replace with -OCF | Replace with -SCF |
Visualizing the Metabolic Shift
The conversion of SMe to Sulfone changes the Hammett
Figure 2: Metabolic trajectory of the methylthio group.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Context on S-oxidation vs O-dealkylation). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic Aromatic Substitution on Heterocycles). Link
Sources
melting point range validation for 5-(Methylthio)pyridin-2-amine HCl
Technical Validation Guide: Melting Point Determination of 5-(Methylthio)pyridin-2-amine HCl
Executive Summary
5-(Methylthio)pyridin-2-amine HCl is a critical heterocyclic intermediate used in the synthesis of advanced kinase inhibitors and antitubercular agents.[1][2] Unlike common reagents, this compound often lacks a standardized pharmacopeial monograph (USP/EP), placing the burden of quality validation directly on the researcher.
This guide provides an objective technical comparison of the two primary validation methodologies: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) .[1] It establishes a self-validating protocol to determine the melting point range, a key indicator of purity and salt stoichiometry.[1]
Key Insight: For hydrochloride salts of aminopyridines, the "melting point" is frequently a decomposition event. Distinguishing between a true thermodynamic melt and decomposition is the core challenge addressed in this guide.
Technical Context & Compound Properties
-
Chemical Name: 5-(Methylthio)pyridin-2-amine hydrochloride[1][2]
-
Free Base CAS: 59243-39-9 (Note: Isomeric confusion is common in databases; verify structure: 2-amino, 5-SMe).[1][2]
-
Target Moiety: Pyridine ring substituted with a primary amine at C2 and a methylthio ether at C5.
-
Critical Attribute: The HCl salt form significantly elevates the melting point compared to the free base, often pushing it into a range where thermal instability (browning/gas evolution) competes with the phase transition.
The Validation Challenge
| Feature | Implication for Melting Point |
| Hygroscopicity | HCl salts attract moisture.[1][2] Wet samples exhibit depressed, broadened melting ranges (colligative property depression), yielding false "low purity" results. |
| Thermal Decomposition | The amine-HCl moiety can dehydrohalogenate or oxidize at high temperatures.[1][2] A visual "melt" may actually be a decomposition point ( |
| Polymorphism | Different crystallization solvents (ethanol vs. methanol/ether) can yield different crystal habits with varying thermal profiles.[1] |
Comparative Methodology: Capillary vs. DSC
This section compares the "Product" (High-Precision Validation) against "Alternatives" (Routine Screening).
Method A: Automated Optoelectronic Capillary (The Standard)
-
Principle: Light transmission detection through a glass capillary heated at a linear rate.
-
Best For: Routine QC, detecting gross impurities, and visual confirmation of decomposition (darkening).
-
Limitation: Subjective determination of "clear point" if decomposition occurs simultaneously.
Method B: Differential Scanning Calorimetry (DSC) (The Advanced Alternative)[1]
-
Principle: Measures heat flow difference between sample and reference.
-
Best For: Distinguishing solvates (desolvation endotherms) from true melting, and determining onset temperature (
) with high precision.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Limitation: Higher cost; sealed pans may mask gas evolution unless pinholed.
Performance Comparison Matrix
| Metric | Method A: Capillary (USP <741>) | Method B: DSC (Thermal Analysis) |
| Precision | ±0.3°C to ±0.5°C | ±0.1°C |
| Sample Size | 2–5 mg | 1–3 mg |
| Decomposition Detection | Visual (Color change observed) | Kinetic (Exothermic events post-melt) |
| Moisture Sensitivity | High (Open capillary) | Controlled (Sealed/Pinholed pan) |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) |
| Verdict | Preferred for Release Testing | Preferred for Characterization |
Validated Experimental Protocols
Protocol A: Capillary Melting Point (Optimized for HCl Salts)
Pre-requisite: Sample must be dried.[3]
-
Drying Step: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over
or Silica Gel.
Step-by-Step Workflow:
-
Packing: Grind the dried solid into a fine powder. Fill the capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).
-
Insertion: Place capillary into the apparatus (e.g., Mettler Toledo MP system or SRS OptiMelt).
-
Fast Ramp: Heat at 10°C/min to 10°C below the expected onset (approx. 180°C for estimation if unknown).
-
Measurement Ramp: Slow heating rate to 1.0°C/min .
-
Why? Fast ramping (>2°C/min) causes "thermal lag," resulting in artificially high readings.
-
-
Observation: Record three points:
- : First wetting/collapse of the solid column.
- : Formation of a clear liquid meniscus.
- : Complete disappearance of solid.
Protocol B: DSC Characterization
-
Pan Selection: Use Tzero Aluminum pans. Crimped with a pinhole lid (allows escaping volatiles to prevent pan deformation).[1]
-
Reference: Empty aluminum pan of matched weight (±0.2 mg).
-
Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).
-
Program:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Integrate the main endothermic peak. The extrapolated onset temperature (
) is the thermodynamic melting point.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Data Interpretation & Validation Logic
The following diagram illustrates the decision logic for validating the compound based on thermal data.
Figure 1: Decision tree for validating melting point results, distinguishing between moisture artifacts, decomposition, and true purity.
Representative Data Analysis (Illustrative)
The table below demonstrates how to interpret results for 5-(Methylthio)pyridin-2-amine HCl.
| Parameter | High Purity (Target) | Wet Sample (Common Failure) | Impure/Degraded |
| Visual Appearance | White/Off-white crystalline powder | Clumped or sticky powder | Yellow/Brownish tint |
| Capillary Range | Narrow (e.g., 210.5 – 211.8°C) | Broad, Depressed (e.g., 204 – 209°C) | Broad, Low (e.g., 198 – 205°C) |
| DSC Profile | Sharp Endotherm ( | Broad early endotherm (volatiles) | Multiple small peaks (eutectics) |
| Action | Release Batch | Dry & Retest | Reject / Recrystallize |
Note: Specific melting temperatures for HCl salts depend on the exact polymorph and residual solvent. Users must establish their own "Gold Standard" using a batch validated by NMR and HPLC.
References
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Technical guide on distinguishing melting from decomposition). [Link][1]
-
Stanford Research Systems. OptiMelt: Automated Melting Point System Operation.[3] (Details on ramp rates and thermal lag). [Link][1]
-
PubChem. Compound Summary: 5-(Methylthio)pyridin-2-amine.[1][2][4] (Structural verification and identifier cross-reference). [Link]
Sources
A Researcher's Guide to Elemental Analysis of Pyridine Hydrochloride Salts: Methods, Standards, and Best Practices
In the landscape of pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. For nitrogen-containing heterocyclic compounds, forming hydrochloride salts is a common strategy to improve solubility and stability.[1][2][3] Pyridine hydrochloride salts, in particular, are ubiquitous building blocks. Verifying their elemental composition (Carbon, Hydrogen, Nitrogen, and Chlorine) is a critical, non-negotiable step in quality control and structural confirmation.
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of pyridine hydrochloride salts. Moving beyond a simple recitation of protocols, we will explore the underlying principles, inherent challenges—such as the hygroscopic nature of these salts—and the rationale behind selecting the most appropriate analytical technique to ensure data of the highest integrity.
The Challenge: Hygroscopicity and Purity
A primary obstacle in the elemental analysis of amine hydrochlorides is their tendency to absorb atmospheric moisture.[4][5] This hygroscopic nature can significantly skew results, particularly for hydrogen and carbon, as unaccounted-for water adds to the sample's mass and contributes to the measured hydrogen content.[4][6] As noted in a study on cobalt(II) acetylacetonate, deviations in elemental analysis can often be explained by the compound's hygroscopic behavior, with the inclusion of water molecules in the theoretical composition leading to a perfect match with experimental data.[4]
Therefore, proper sample handling is not merely a procedural formality but a critical determinant of accuracy.[7] Best practices include:
-
Drying: Samples should be appropriately dried under vacuum at a temperature that does not cause decomposition.[7]
-
Controlled Environment: Weighing should be performed in a low-humidity environment, such as a glove box, to prevent moisture reabsorption.[7]
-
Sealed Capsules: For highly hygroscopic substances, sealing the sample in gas-tight capsules, potentially under an inert atmosphere, is recommended.[6]
Beyond water content, the presence of residual solvents from the manufacturing process can also lead to inaccurate elemental analysis results and must be controlled for, as outlined in standards like USP <467>.[8][9]
Comparing Analytical Methodologies
The elemental analysis of a pyridine hydrochloride salt requires the quantification of C, H, N, and Cl. This is typically not accomplished with a single technique but rather a combination of methods.
| Analytical Technique | Elements Determined | Principle | Advantages | Disadvantages | Typical Accuracy |
| Combustion Analysis (CHN Analyzer) | C, H, N, (S) | Sample is combusted at high temperature (~950-1150°C) in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[10][11] | Fast, highly automated, requires small sample size (0.5-2 mg), well-established methodology.[10] | Does not determine halogens. Susceptible to errors from incomplete combustion or improper handling of hygroscopic samples. | ± 0.3% (absolute) |
| Oxygen Flask Combustion (Schöniger Flask) + Titration | Cl, Br, I | The organic sample is burned in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a solution and titrated, often potentiometrically with silver nitrate.[12] | Simple, inexpensive equipment. Established standard method (e.g., ASTM E442).[12] | Manual process, requires larger sample size, potential for incomplete absorption. | ± 0.5% (absolute) |
| Combustion Ion Chromatography (CIC) | Cl, F, Br, S | The sample is combusted, and the resulting gases are passed into an absorption solution. This solution is then injected into an ion chromatograph to separate and quantify the halide ions.[13][14][15] | Highly sensitive and accurate, automated, can determine multiple halogens simultaneously.[13][16] | Higher initial instrument cost. Requires specialized equipment and expertise. | ± 0.3% (absolute) |
Recommended Workflow: A Two-Pronged Approach
For a comprehensive and robust analysis of pyridine hydrochloride, a combination of Combustion CHN analysis and a specific method for chlorine is the most reliable strategy.
Diagram: Elemental Analysis Workflow for Pyridine Hydrochloride
Caption: A validated workflow combining CHN combustion and Combustion Ion Chromatography for pyridine HCl.
Experimental Protocol: CHN Analysis via Combustion
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen using a modern elemental analyzer.
1. Instrument Preparation & Calibration:
- Ensure the instrument's combustion and reduction tubes are packed correctly and the instrument has passed all leak checks.
- Set the combustion furnace temperature to at least 950°C to ensure complete sample combustion.[11]
- Perform a multi-point calibration using a certified reference material (CRM) that has a similar elemental composition to the sample, if possible. Acetanilide or Phenylalanine are common, reliable standards.[11][17] The calibration curve should be linear over the expected range of the sample.
- Run a blank (empty tin capsule) to ensure a clean baseline. The blank value should be negligible.[11]
2. Sample Preparation & Weighing:
- Dry the pyridine hydrochloride salt sample in a vacuum oven at a temperature known not to cause decomposition.
- Transfer the dried sample to a desiccator to cool in a moisture-free environment.
- Using an analytical balance with a readability of at least 0.001 mg, accurately weigh 1-2 mg of the sample into a tin capsule.[6]
- Quickly seal the capsule to minimize exposure to atmospheric moisture.[6]
3. Analysis:
- Place the sealed capsule into the instrument's autosampler.
- Enter the sample weight and identification into the instrument software.
- Initiate the analysis sequence. The instrument will drop the sample into the furnace, and the software will automatically calculate the weight percentages of C, H, and N based on the detector signals and the calibration.
4. System Suitability & Quality Control:
- Analyze a known quality control (QC) standard or a CRM after every 10-15 samples to verify that the instrument remains in a state of calibration.
- The results for the QC sample should fall within a predefined acceptance range (e.g., ±0.3% of the certified value).
- The generally accepted deviation for elemental analysis values from the theoretical calculation is <0.4%.[4][18]
Experimental Protocol: Chlorine by Combustion Ion Chromatography (CIC)
This protocol is based on standard methods like ASTM D7359.[14][15]
1. Instrument Preparation & Calibration:
- Set up the combustion furnace and ion chromatograph according to the manufacturer's instructions. The combustion is typically pyrohydrolytic.
- Prepare an absorption solution, often dilute hydrogen peroxide, which helps convert all chlorine species to chloride (Cl⁻) and ensures oxidation of other potential interferences.[16]
- Prepare a series of aqueous chloride calibration standards from a certified stock solution. The calibration range should bracket the expected chloride concentration from the sample.
2. Sample Preparation & Weighing:
- Accurately weigh 1-5 mg of the dried pyridine hydrochloride salt into a sample boat suitable for the CIC instrument's autosampler.
3. Analysis:
- Place the sample boat into the autosampler.
- Initiate the sequence. The sample is introduced into the furnace, combusted, and the resulting gases are bubbled through the absorption solution.
- A fixed loop volume of the absorption solution is automatically injected into the ion chromatograph.
- The chloride peak is identified by its retention time, and the concentration is calculated from the peak area against the calibration curve. The software will then calculate the weight percentage of chlorine in the original solid sample.
4. System Suitability & Quality Control:
- Run a calibration verification standard periodically throughout the analytical run.
- Spike a sample with a known amount of chloride standard to perform a spike recovery experiment. Good recoveries (typically 90-110%) demonstrate the method's accuracy for the specific sample matrix.[14]
Conclusion: Ensuring Data Integrity
The elemental analysis of pyridine hydrochloride salts is a foundational component of chemical and pharmaceutical quality assurance. While the techniques are well-established, achieving accurate and reliable data hinges on a meticulous approach that directly addresses the compound's hygroscopic nature. A combined strategy of high-temperature combustion for C, H, and N, alongside a robust halogen-specific technique like Combustion Ion Chromatography for chlorine, provides a comprehensive and defensible analytical package. By grounding these protocols in the use of Certified Reference Materials and consistent system suitability checks, researchers can ensure their results meet the highest standards of scientific integrity, confirming the identity, purity, and stoichiometric correctness of their materials.
References
-
Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. [Link]
-
How to detect a HCl salt in organic compunds. (2023, June 12). Reddit. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2025). Journal of Materials Science and Chemical Engineering. DOI: 10.4236/msce.2025.139008. [Link]
-
The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. [Link]
-
Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Analytik Jena. [Link]
-
USP–NF Online: <191> Identification Tests—General, Chloride. (2018, November 20). USP. [Link]
-
Reference Materials-Home. IAEA. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]
-
Carbon, Hydrogen, and Nitrogen in Coke Organic Application Note. LECO. [Link]
-
PYRIDINE (Issue 2). OSHA. [Link]
-
1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]
-
7.4.A - Carbon-Hydrogen Combustion Analyzer Answers. Scribd. [Link]
-
Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]
-
Method 334.0: Determination of Residual Chlorine in Drinking Water Using An On-line Chlorine Analyzer. EPA. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
